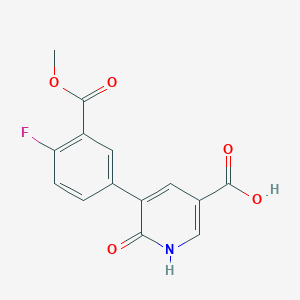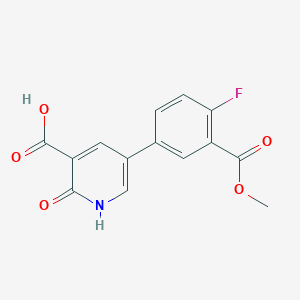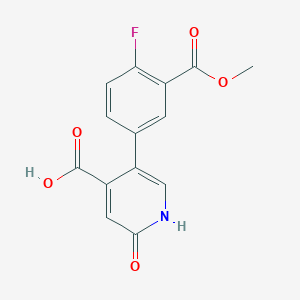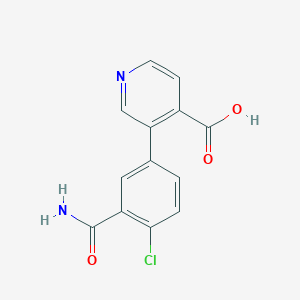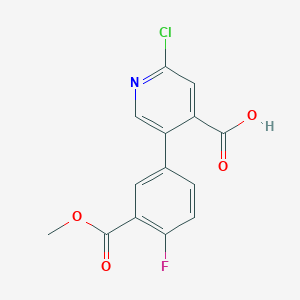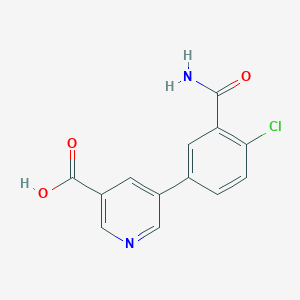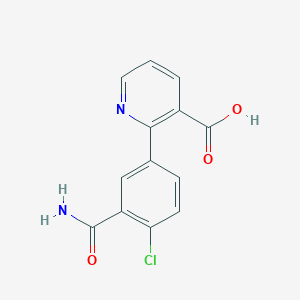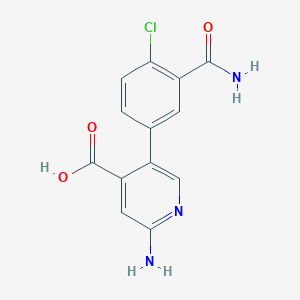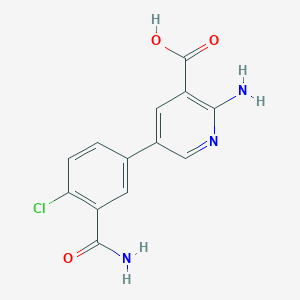
6-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Carbamoyl-4-chlorophenyl)picolinic acid (6-CPCA) is an organic compound with the molecular formula C8H7ClN2O2. It is a white, crystalline solid that is highly soluble in water and other polar solvents. 6-CPCA is a synthetic compound that is used in a variety of applications in scientific research and laboratory experiments.
Mécanisme D'action
6-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% acts as an irreversible inhibitor of PTP1B by forming a covalent bond with the enzyme’s active site. This covalent bond prevents the enzyme from performing its normal function, resulting in the inhibition of PTP1B activity.
Biochemical and Physiological Effects
The inhibition of PTP1B activity by 6-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. These effects include increased glucose uptake by cells, increased insulin sensitivity, increased fatty acid oxidation, increased energy expenditure, and increased lipolysis. In addition, 6-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% has been shown to have anti-inflammatory and anti-oxidative effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a highly potent and specific inhibitor of PTP1B, and its effects can be easily measured in a variety of cell types. In addition, 6-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% is a relatively inexpensive compound and is easy to obtain. However, there are some limitations to using 6-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% in laboratory experiments. It is a relatively unstable compound and can degrade over time, making it difficult to use for long-term experiments. In addition, 6-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% can be toxic to cells at high concentrations, making it important to use the lowest possible concentration for experiments.
Orientations Futures
The use of 6-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% in scientific research and laboratory experiments is likely to continue to grow in the future. Potential future directions for research include the use of 6-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% in the study of other metabolic pathways, such as the insulin signaling pathway, and in the development of new therapeutic agents for the treatment of metabolic diseases such as diabetes and obesity. In addition, 6-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% could be used to study the effects of PTP1B inhibition on other cellular processes, such as cell division and cell death. Finally, 6-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% could be used to study the effects of PTP1B inhibition on the immune system, as PTP1B has been implicated in the regulation of immune responses.
Méthodes De Synthèse
6-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% can be synthesized via a multi-step process involving the reaction of 3-chloro-4-hydroxybenzonitrile with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine (DIPEA) and a catalyst such as 1,3-dicyclohexylcarbodiimide (DCC). The reaction proceeds via a nucleophilic substitution reaction to form the desired 6-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% product.
Applications De Recherche Scientifique
6-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% is widely used in scientific research due to its ability to inhibit the enzyme protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that is involved in the regulation of glucose and lipid metabolism, and its inhibition can be used to study the effects of these metabolic processes on health and disease states. 6-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% is also used in the study of signal transduction pathways and cellular processes such as cell proliferation and apoptosis.
Propriétés
IUPAC Name |
6-(3-carbamoyl-4-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-9-5-4-7(6-8(9)12(15)17)10-2-1-3-11(16-10)13(18)19/h1-6H,(H2,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRPVLOSBYJSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

